4,4'-Dithiodimorpholine

Übersicht

Beschreibung

Synthesis Analysis

4,4'-Dithiodimorpholine and similar compounds are synthesized through reactions involving aromatic aldehydes, cyanothioacetamide, and ethyl cyanoacetate in the presence of N-methylmorpholine, leading to the formation of various morpholinium salts. These compounds are then used in further synthesis processes to create substituted thiiranes and other sulfur-containing heterocycles (Krivokolysko et al., 2001).

Molecular Structure Analysis

The molecular structure of 4,4'-Dithiodimorpholine derivatives showcases the flexibility of the NC(S)C(S)N fragment in both the free ligand and the metal complex, as observed in the study of (Me2Pipdt)Mo(CO)4 complexes. The dithione form, rather than the dithiolate form, is favored in these structures, highlighting the significance of the sulfur atoms in the molecular configuration (Nemykin et al., 2006).

Chemical Reactions and Properties

4,4'-Dithiodimorpholine and related dithiin compounds undergo various chemical reactions, including versatile reactions with electrophiles and nucleophiles. These reactions exploit the olefinic nature of the compounds, allowing for a wide range of chemical transformations. The synthesis routes and reactivity patterns of these compounds provide insights into their chemical properties, offering a foundation for developing new materials and applications (Kobayashi & Gajurel, 1986).

Physical Properties Analysis

The study of 4,4'-Dithiodimorpholine and its derivatives often involves investigating their physical properties, including their crystalline structures and thermodynamic characteristics. These investigations help in understanding the stability and behavior of these compounds under various conditions. For example, the synthesis and alkylation processes reveal important aspects of their physical structure and potential applications in material science (Krivokolysko et al., 2001).

Chemical Properties Analysis

The chemical properties of 4,4'-Dithiodimorpholine, including its reactivity and interaction with various chemical agents, are crucial for its applications in synthesis and material development. The ability to undergo controlled reactions with both electrophiles and nucleophiles makes it a versatile compound for chemical synthesis. The detailed study of its reactions and mechanisms provides valuable insights into the design of new compounds and materials (Kobayashi & Gajurel, 1986).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Organic Chemistry : It's used in the synthesis of thiiranes, contributing to the study of organic chemical reactions (Sugihara, Nozumi, & Nakayama, 2009).

Toxicology : Research has shown that 4,4'-Dithiodimorpholine exhibits significant embryotoxicity, making it a critical subject in studies related to chemical toxicity and environmental safety (Korhonen, Hemminki, & Vainio, 1982).

Medical Applications : It has potential as a lead compound in treating neoplastic lesions of the cervix by acting on the oncoprotein E6 of human papillomavirus-16 (Beerheide et al., 2000).

Antiviral Research : Studies have compared its effects with other compounds in treating HPV-related lesions, contributing to the development of antiviral therapies (Zehbe et al., 2011).

Material Science and Engineering : Its effects on the ageing properties of SBS-modified asphalts have been studied, indicating its role in improving the durability of road materials (Chang, Pang, & Du, 2016).

Rubber Chemistry : Research has been conducted on its effects on the mechanical properties of EPDM vulcanizate, an important aspect in the field of polymer science and rubber technology (Kun, 2011).

Wirkmechanismus

. The primary targets of this compound are not explicitly mentioned in the available resources. , suggesting that its targets could be specific enzymes or proteins essential for fungal growth and reproduction.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,4’-Dithiodimorpholine is currently limited. It can be analyzed using reverse phase (RP) HPLC method with simple conditions , which suggests that it might have certain bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-Dithiodimorpholine. Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity. For instance, it can be crystallized from hot aqueous dimethylformamide or ethanol , suggesting that it is stable under these conditions.

Eigenschaften

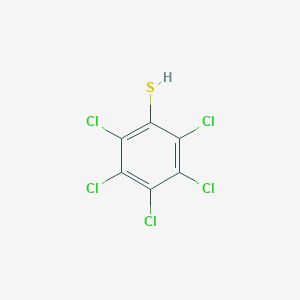

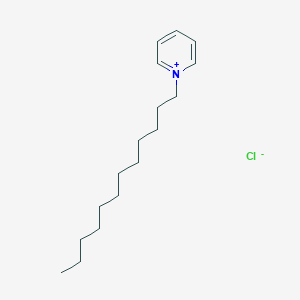

IUPAC Name |

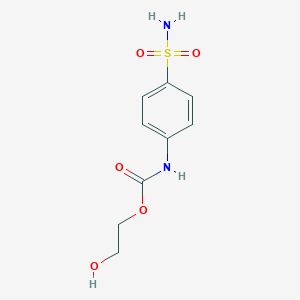

4-(morpholin-4-yldisulfanyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBZWYXLQJQBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1SSN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026698 | |

| Record name | 4,4'-Dithiodimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Gray to tan solid; [Hawley] White solid; [MSDSonline] | |

| Record name | Morpholine, 4,4'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dithiodimorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

121 °C, 250 °F (MINIMUM) | |

| Record name | 4,4'-Dithiodimorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-DITHIODIMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.36 @ 25 °C | |

| Record name | 4,4'-DITHIODIMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000305 [mmHg] | |

| Record name | 4,4'-Dithiodimorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

4,4'-Dithiodimorpholine | |

Color/Form |

CRYSTALS, GRAY TO TAN POWDER | |

CAS RN |

103-34-4 | |

| Record name | DTDM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dithiodimorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DITHIODIMORPHOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4,4'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dithiodimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(morpholin-4-yl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DITHIODIMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M786P489YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DITHIODIMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

125 °C | |

| Record name | 4,4'-DITHIODIMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary industrial application of 4,4'-Dithiodimorpholine?

A1: 4,4'-Dithiodimorpholine is widely recognized as a vulcanizing agent in the rubber industry. It enhances the properties of rubber by promoting cross-linking during the vulcanization process. [, , ] This results in improved mechanical properties, such as increased tensile strength, modulus, and hardness, as demonstrated in studies on EPDM vulcanizates. []

Q2: Can you elaborate on the specific role of 4,4'-Dithiodimorpholine in dynamic vulcanization?

A2: 4,4'-Dithiodimorpholine acts as a sulfur donor during dynamic vulcanization, a process used to create thermoplastic vulcanizates (TPVs). Studies have explored its use in NR/PP TPVs, where it influences the crosslink density and dynamic properties of the final material. []

Q3: How does 4,4'-Dithiodimorpholine compare to other sulfur donors in dynamic vulcanization?

A3: Research comparing 4,4'-Dithiodimorpholine to other sulfur donors like Tetramethyl thiuram disulfide (TMTD) and Dipentamethylene thiuram tetrasulfide (Tetrone A) in NR/PP TPVs revealed that it generally yielded TPVs with lower mechanical properties, storage modulus, complex viscosity, and crosslink density compared to Tetrone A. []

Q4: Beyond rubber applications, has 4,4'-Dithiodimorpholine shown potential in other fields?

A4: Yes, 4,4'-Dithiodimorpholine has demonstrated potential in the medical field. It exhibits zinc-ejecting properties, specifically targeting the E6 oncoprotein of human papillomavirus type 16 (HPV-16). []

Q5: How does 4,4'-Dithiodimorpholine interact with the HPV-16 E6 oncoprotein?

A5: While the exact mechanism requires further investigation, 4,4'-Dithiodimorpholine is believed to interfere with the zinc-binding domains of the E6 protein, potentially disrupting its structure and function. [] This disruption could have implications for the development of novel anti-cancer therapies.

Q6: What are the observed effects of 4,4'-Dithiodimorpholine on HPV-containing cells?

A6: Studies have shown that 4,4'-Dithiodimorpholine can inhibit the interaction of the E6 protein with its cellular partners, E6AP and E6BP. [] Furthermore, it has selectively inhibited cell viability and induced higher levels of p53 protein in HPV-containing tumorigenic cells. []

Q7: Has the potential of 4,4'-Dithiodimorpholine as an anti-cancer agent been explored further?

A7: Research on 4,4'-Dithiodimorpholine's anti-cancer properties is still in its early stages. Further investigation is needed to fully understand its mechanism of action, efficacy, and safety profile.

Q8: Are there any known safety concerns related to 4,4'-Dithiodimorpholine?

A8: Yes, 4,4'-Dithiodimorpholine has been identified as a potential allergen. Studies have shown that it can cause allergic contact dermatitis, particularly in occupational settings where exposure is high. []

Q9: How common are allergic reactions to 4,4'-Dithiodimorpholine?

A9: In a retrospective review of patch testing for rubber allergens, 4,4'-Dithiodimorpholine showed a 9.8% positive reaction rate, making it one of the most common rubber allergens. []

Q10: What occupations are most at risk for 4,4'-Dithiodimorpholine allergy?

A10: Healthcare workers appear to be at a higher risk for developing allergies to 4,4'-Dithiodimorpholine, likely due to increased exposure to rubber gloves and other medical equipment containing the compound. []

Q11: Are there specific symptoms associated with 4,4'-Dithiodimorpholine allergy?

A11: Allergic contact dermatitis from 4,4'-Dithiodimorpholine typically presents as skin irritation, redness, itching, and potentially blisters on areas that have come into contact with the allergen. []

Q12: How is 4,4'-Dithiodimorpholine typically detected in analytical settings?

A12: While specific analytical methods for 4,4'-Dithiodimorpholine were not detailed in the provided research, terahertz spectroscopy, combined with machine learning algorithms, has shown promise for the classification of rubber vulcanizing accelerators, which could be applicable to 4,4'-Dithiodimorpholine. [, ]

Q13: What is the molecular formula and weight of 4,4'-Dithiodimorpholine?

A13: The molecular formula of 4,4'-Dithiodimorpholine is C8H16N2O2S2, and its molecular weight is 236.37 g/mol. []

Q14: Has the long-term stability of 4,4'-Dithiodimorpholine been studied?

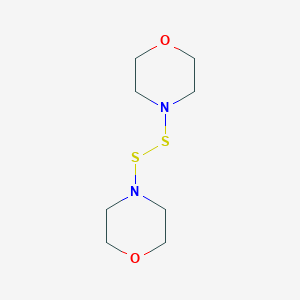

A14: Interestingly, research has shown that 4,4'-Dithiodimorpholine can undergo transformation upon prolonged storage. Leaving the powder undisturbed for over 10 years resulted in the formation of 4,4'-Tetrathiodimorpholine. []

Q15: Does the formation of 4,4'-Tetrathiodimorpholine impact the reactivity of 4,4'-Dithiodimorpholine?

A15: Yes, studies investigating the thiiranation of 2′-adamantylidene-9-benzonorbornenyidene revealed that 4,4'-Tetrathiodimorpholine, in combination with a Brønsted acid, exhibited higher reactivity compared to both 4,4'-Dithiodimorpholine and 4,4'-Thiodimorpholine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)